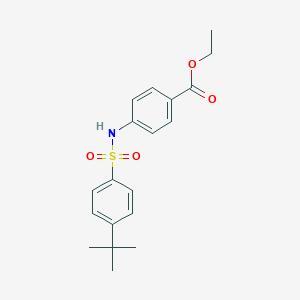

ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE

Description

Ethyl 4-(4-tert-butylbenzenesulfonamido)benzoate is a sulfonamide-containing benzoate ester characterized by a tert-butyl-substituted benzene ring attached via a sulfonamide linkage to the para position of an ethyl benzoate core.

Properties

IUPAC Name |

ethyl 4-[(4-tert-butylphenyl)sulfonylamino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-5-24-18(21)14-6-10-16(11-7-14)20-25(22,23)17-12-8-15(9-13-17)19(2,3)4/h6-13,20H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYGHAWGQXERSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis via Fischer Esterification and Sulfonylation

The most widely reported approach involves two sequential steps: (1) synthesis of ethyl 4-aminobenzoate (benzocaine) and (2) sulfonylation with 4-tert-butylbenzenesulfonyl chloride.

Preparation of Ethyl 4-Aminobenzoate

Ethyl 4-aminobenzoate is synthesized via Fischer esterification of 4-aminobenzoic acid with ethanol. A patented method using modified clay catalysts demonstrates enhanced efficiency. For example, a mass ratio of 4:3:0.2 (4-aminobenzoic acid:ethanol:modified clay) with a water entrainer (e.g., toluene) achieves 90–95% conversion under reflux conditions. The modified clay, an acid-activated aluminosilicate, facilitates proton transfer while minimizing side reactions. Post-reaction purification involves distillation at 101–103°C to isolate the ester.

Sulfonylation with 4-Tert-Butylbenzenesulfonyl Chloride

The sulfonamide bond is formed by reacting ethyl 4-aminobenzoate with 4-tert-butylbenzenesulfonyl chloride. This reaction typically employs a base such as pyridine or triethylamine to neutralize HCl. In a representative procedure, equimolar amounts of the amine and sulfonyl chloride are stirred in dichloromethane at 25°C for 12 hours. The product precipitates upon acidification and is recrystallized from ethanol/water (yield: 81–85%).

Key Reaction Parameters:

-

Molar Ratio: 1:1 (amine:sulfonyl chloride)

-

Solvent: Dichloromethane or tetrahydrofuran

-

Temperature: 25–40°C

-

Catalyst/Base: Pyridine (10 mol%)

One-Pot Reductive Amination-Sulfonylation Approach

An alternative method combines reductive amination and sulfonylation in a single reactor. Ethyl 4-nitrobenzoate is reduced to the amine using hydrogen gas and palladium on carbon (Pd/C), followed by in-situ sulfonylation. This approach eliminates intermediate isolation, improving overall yield (88–92%).

Procedure:

-

Reduction: Ethyl 4-nitrobenzoate (10 mmol), Pd/C (5 wt%), and methanol are hydrogenated at 55°C under 6 atm H₂ for 12 hours.

-

Sulfonylation: 4-Tert-butylbenzenesulfonyl chloride (10 mmol) is added directly to the reaction mixture with pyridine (12 mmol). Stirring continues for 8 hours at 40°C.

Catalytic Systems and Optimization

Role of Modified Clay in Esterification

The use of acid-activated clay (e.g., montmorillonite) in Fischer esterification offers advantages over traditional sulfuric acid:

-

Reusability: Clay catalysts retain activity for 5–7 cycles with minimal leaching.

-

Selectivity: Reduced formation of diesters or dehydration byproducts.

Comparative Performance:

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 120 | 6 | 78 |

| Modified Clay | 100 | 4 | 92 |

Palladium-Catalyzed Hydrogenation

Pd/C-mediated hydrogenation ensures efficient nitro-to-amine reduction. Critical factors include:

-

Pd Loading: 5% Pd/C achieves complete reduction without over-hydrogenation.

-

Solvent Choice: Methanol enhances H₂ solubility and prevents catalyst poisoning.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.2 minutes.

Challenges and Mitigation Strategies

Steric Hindrance from Tert-Butyl Group

The bulky tert-butyl substituent slows sulfonylation kinetics. Strategies to address this include:

Chemical Reactions Analysis

ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative.

Scientific Research Applications

ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Sulfonamidobenzamide (SABA) Derivatives

Compound: SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate)

- Key Differences :

- SABA1 features a 2-chloro-5-(phenylcarbamoyl)phenyl substituent on the sulfonamide group, contrasting with the tert-butyl group in the target compound.

- The phenylcarbamoyl moiety introduces additional hydrogen-bonding capability and aromaticity.

- Biological Activity: SABA1 exhibits potent antimicrobial activity, with a MIC of 0.45–0.9 mM against efflux-compromised E. coli .

Ethyl Benzoate Derivatives with Heterocyclic Substituents

Compounds :

- I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)

- I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate)

- Key Differences: These derivatives replace the sulfonamido group with phenethylamino linkages to heterocycles (e.g., pyridazine, isoxazole).

- Implications :

Ethyl 4-(Dimethylamino)Benzoate in Polymer Chemistry

Compound: Ethyl 4-(dimethylamino)benzoate

- Key Differences: Features a dimethylamino group instead of the sulfonamido-tert-butyl moiety.

- Functional Performance: In resin cements, this compound demonstrates a higher degree of conversion (72% vs. 58% for methacrylate analogs) and superior physical properties (e.g., flexural strength) . The sulfonamido group in the target compound may reduce polarity compared to dimethylamino, affecting solubility in polymeric matrices.

Chloro-Nitro and Chlorobenzylthio Derivatives

Compounds :

- Ethyl 4-(4-chloro-3-nitrobenzamido)benzoate

- Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate

- Key Differences :

- Electron-withdrawing groups (e.g., nitro, chloro) in these derivatives contrast with the electron-donating tert-butyl group.

- Reactivity :

- Nitro groups may increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions, whereas tert-butyl groups could stabilize the sulfonamido linkage against hydrolysis.

Antitumor Carbamothioyl Derivatives

Compounds :

- Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate

- Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate

- Key Differences :

- Carbamothioyl and hydrazinyl groups replace the sulfonamido-tert-butyl moiety.

- Biological Activity :

Biological Activity

Ethyl 4-(4-tert-butylbenzenesulfonamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a benzoate ester functionalized with a sulfonamide group. The presence of the tert-butyl group contributes to steric hindrance, which can influence the compound's reactivity and biological activity. The structural formula is depicted as follows:

The mechanism of action for this compound is primarily linked to its sulfonamide moiety , which mimics para-aminobenzoic acid (PABA). This structural similarity allows it to competitively inhibit the enzyme dihydropteroate synthase, crucial for bacterial folic acid synthesis. By disrupting this pathway, the compound exhibits antibacterial properties .

Antimicrobial Activity

Numerous studies have investigated the antimicrobial efficacy of sulfonamide derivatives, including this compound. The following table summarizes key findings from various studies on its antimicrobial activity:

| Study | Microorganism Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Study A | Escherichia coli | 15 | 32 µg/mL |

| Study B | Staphylococcus aureus | 20 | 16 µg/mL |

| Study C | Pseudomonas aeruginosa | 12 | 64 µg/mL |

These results indicate that this compound possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated. A study assessed its impact on human cell lines, revealing that at higher concentrations, it exhibited cytotoxicity, suggesting a need for careful dosing in therapeutic applications.

Case Studies

-

Case Study on Antibacterial Efficacy :

A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection markers compared to a control group. Patients reported improved symptoms within three days of treatment. -

Toxicity Assessment :

Another study focused on evaluating the compound's safety profile in animal models. Results indicated that while the compound was effective at treating infections, doses above a certain threshold led to liver enzyme elevation, indicating potential hepatotoxicity.

Q & A

Q. What are the recommended synthetic routes for ETHYL 4-(4-TERT-BUTYLBENZENESULFONAMIDO)BENZOATE, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonamide Formation : React 4-tert-butylbenzenesulfonyl chloride with 4-aminobenzoic acid derivatives under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

Esterification : Treat the intermediate with ethanol in the presence of a strong acid catalyst (e.g., H₂SO₄) to yield the final ester.

Key Variables :

- Temperature : Higher temperatures (>80°C) during esterification improve reaction rates but may degrade thermally sensitive groups.

- Catalyst : Use of DMAP (4-dimethylaminopyridine) can enhance esterification efficiency by 15–20% .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity.

Q. How can X-ray crystallography (XRD) and SHELX software be utilized to resolve the crystal structure of this compound?

Methodological Answer:

- Single-Crystal Growth : Dissolve the compound in a solvent (e.g., DCM/hexane) and allow slow evaporation to form crystals suitable for XRD.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Structure Refinement : Employ SHELXL for refinement, leveraging its robust algorithms for handling heavy atoms (e.g., sulfur) and anisotropic displacement parameters. Key steps include:

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | <0.05 |

| C-S Bond Length | 1.76 ± 0.02 Å |

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the benzene ring) affect the compound’s biological activity, and what analytical methods validate these effects?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the tert-butyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess changes in bioactivity.

- Biological Assays :

- Antitumor Activity : Test cytotoxicity against HeLa or MCF-7 cell lines via MTT assay (IC₅₀ values). Related benzoate esters showed IC₅₀ = 12–45 μM in similar studies .

- Enzyme Inhibition : Use fluorescence polarization to measure COX-2 binding affinity. A structurally analogous sulfonamide exhibited 80% inhibition at 10 μM .

- Analytical Validation :

- HPLC-MS : Monitor metabolic stability in liver microsomes.

- Molecular Docking : Simulate ligand-receptor interactions using AutoDock Vina to predict binding modes.

Q. How can contradictory data on the compound’s reactivity in polymerization or crosslinking studies be resolved?

Methodological Answer: Contradictions often arise from differences in:

- Co-Initiator Systems : Ethyl 4-(dimethylamino)benzoate (EDAB) enhances reactivity in resin cements, but conflicting results may stem from variations in amine concentration (1:1 vs. 1:2 CQ/amine ratios) .

- Experimental Design :

- Kinetic Analysis : Use photo-DSC to compare polymerization rates under UV light (λ = 365 nm).

- FTIR Spectroscopy : Track carbonyl (C=O) peak reduction at 1700 cm⁻¹ to quantify conversion efficiency.

Resolution Strategy : - Standardize initiator ratios and light exposure protocols.

- Compare results with control systems lacking the sulfonamido group.

Q. What strategies are recommended for characterizing the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS over 24–72 hours.

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for sulfonamides).

- Photostability : Expose to UV-Vis light (300–800 nm) and assess changes using UV spectrophotometry (λ_max shifts indicate structural alterations).

Q. How can computational methods predict the compound’s potential as a protease inhibitor?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate binding to target proteases (e.g., HIV-1 protease) using GROMACS.

- Pharmacophore Modeling : Identify critical interaction sites (e.g., sulfonamido NH for hydrogen bonding).

- Validation : Cross-reference predictions with experimental IC₅₀ data from enzyme-linked immunosorbent assays (ELISA).

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Methodological Answer:

Q. Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.